5-Benzyloxy-1-pentanol

Beschreibung

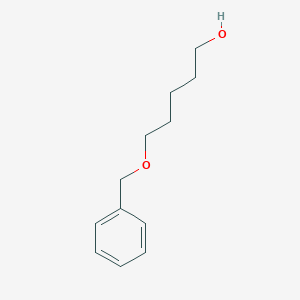

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylmethoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVDPWSEPVHOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277966 | |

| Record name | 5-Benzyloxy-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4541-15-5 | |

| Record name | 4541-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxy-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Benzyloxy)pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Benzyloxy-1-pentanol CAS number 4541-15-5 properties

An In-depth Technical Guide to 5-Benzyloxy-1-pentanol (CAS Number: 4541-15-5)

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and applications of 5-Benzyloxy-1-pentanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

5-Benzyloxy-1-pentanol is an organic compound featuring a pentanol backbone with a benzyloxy group at the C-5 position.[1] It typically presents as a colorless to pale yellow liquid.[1] Due to the hydrophobic nature of the benzyl group, its solubility in water is limited, though it is soluble in organic solvents.[1][2] The presence of a terminal hydroxyl group allows it to act as a hydrogen bond donor, influencing its reactivity.[1]

Table 1: Physicochemical Properties of 5-Benzyloxy-1-pentanol

| Property | Value | Reference |

| CAS Number | 4541-15-5 | [3][4][5] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][3][5][6] |

| Molecular Weight | 194.27 g/mol | [3][5][6][7] |

| Boiling Point | 140 °C @ 0.4 mmHg | [3][4][8][9] |

| Density | 1.008 g/mL at 25 °C | [3][4][8][9] |

| Refractive Index (n20/D) | 1.505 | [3][4][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][9] |

| Water Solubility | 1729 mg/L at 25 °C (estimated) | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 5-Benzyloxy-1-pentanol.

Table 2: Spectroscopic Data for 5-Benzyloxy-1-pentanol

| Spectrum Type | Data | Reference |

| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 1.47-1.70 (m, 6H), 3.47 (t, J = 6.3 Hz, 2H), 3.62 (t, J = 6.1 Hz, 2H), 4.49 (s, 2H), 7.31 (s, 5H) | [4] |

| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 22.3, 29.3, 32.3, 62.2, 70.2, 72.8, 127.5, 128.2, 138.3 | [4] |

| Infrared (IR) (CHCl₃) | νₘₐₓ (cm⁻¹): 3332, 3064, 2938, 2865, 1453, 1388, 1316, 1278, 1177, 1116, 1072, 1028, 714, 700 | [4] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₁₂H₁₈O₂ + H]⁺ (M+H): 195.1385, Found: 195.1390 | [4] |

| GC-MS | Top m/z peaks at 91 and 107 | [7] |

Experimental Protocols

Synthesis of 5-Benzyloxy-1-pentanol from 1,5-Pentanediol

A common and high-yielding synthesis involves the Williamson ether synthesis.[4]

Reagents and Materials:

-

1,5-Pentanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A suspension of 60% sodium hydride (2.30 g, 57.69 mmol) in anhydrous DMF (150 mL) is prepared in a flask and cooled to 0 °C with stirring.[4]

-

A solution of 1,5-pentanediol (5.0 g, 48.07 mmol) in anhydrous DMF is added dropwise to the NaH suspension over 15 minutes at 0 °C.[4]

-

The reaction mixture is then stirred at room temperature for 1 hour.[4]

-

Benzyl bromide (5.75 mL, 48.07 mmol) is added slowly over 15 minutes, and the mixture is stirred at room temperature for an additional 2 hours.[4]

-

Upon completion, the reaction is quenched by the addition of ice-cold water.[4]

-

The crude product is extracted with ethyl acetate (2 x 30 mL).[4]

-

The combined organic layers are washed three times with saturated brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[4]

-

The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to yield 5-benzyloxy-1-pentanol as a colorless oily liquid (Yield: 89%).[4]

Applications in Chemical Synthesis

5-Benzyloxy-1-pentanol serves as a versatile intermediate in organic synthesis, particularly for the introduction of a five-carbon chain with a protected hydroxyl group.

-

Precursor for Bioactive Molecules: It is a documented starting material for the synthesis of (±)-tanikolide, a naturally occurring lactone.[4]

-

Intermediate for Functional Group Transformation: The terminal alcohol can be oxidized to the corresponding aldehyde, 5-benzyloxypentanal, or further to 5-(benzyloxy)pentanoic acid, providing access to a range of functionalized building blocks.[4][10]

-

Use in Protecting Group Strategies: The benzyl ether serves as a robust protecting group for one of the hydroxyls in 1,5-pentanediol, allowing for selective reaction at the free alcohol. This protecting group can be removed under various conditions, such as hydrogenolysis.

Safety and Handling

Proper safety precautions are essential when handling 5-Benzyloxy-1-pentanol.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

| Signal Word | Warning | [3][7][11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7][11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6][11] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended. | [3] |

| Storage | Store in a cool, well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. | [6][9][11][12] |

| Stability | Stable under recommended storage conditions. Hazardous decomposition products include carbon oxides. | [9] |

Conclusion

5-Benzyloxy-1-pentanol is a valuable chemical intermediate with well-defined properties and established synthetic protocols. Its utility in the synthesis of complex molecules makes it a relevant compound for professionals in drug discovery and organic synthesis. The data presented in this guide, from physicochemical properties to detailed experimental procedures and safety information, provides a solid foundation for its effective and safe use in a laboratory setting.

References

- 1. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 2. 5-benzyl oxypentan-1-ol, 4541-15-5 [thegoodscentscompany.com]

- 3. 5-Benzyloxy-1-pentanol 95 4541-15-5 [sigmaaldrich.com]

- 4. 5-BENZYLOXY-1-PENTANOL | 4541-15-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-(Benzyloxy)pentan-1-ol | C12H18O2 | CID 221194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS NO. 4541-15-5 | 5-BENZYLOXY-1-PENTANOL | C12H18O2 [localpharmaguide.com]

- 9. aksci.com [aksci.com]

- 10. 5-(BENZYLOXY)PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyloxy-1-pentanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Benzyloxy-1-pentanol (CAS No: 4541-15-5). It includes a detailed summary of its physical and chemical characteristics, spectroscopic data, and established experimental protocols for their determination. The information is intended to serve as a foundational resource for professionals in research and development who are utilizing this compound in chemical synthesis and other scientific applications.

Physicochemical Properties

5-Benzyloxy-1-pentanol is an organic compound featuring a pentanol backbone with a benzyloxy group at the C5 position. It typically presents as a colorless to pale yellow liquid.[1] The presence of both a hydroxyl group and an ether linkage influences its reactivity and physical properties.

Quantitative Data Summary

The key physicochemical properties of 5-Benzyloxy-1-pentanol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 194.27 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 140 °C @ 0.4 mmHg | [5][6] |

| Density | 1.008 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.505 | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Water Solubility | 1729 mg/L at 25 °C (estimated) | [7] |

| Solubility | Soluble in organic solvents. | [1] |

| CAS Number | 4541-15-5 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 5-Benzyloxy-1-pentanol.

-

¹H NMR (200 MHz, CDCl₃): δ (ppm) 7.31 (s, 5H, Ar-H), 4.49 (s, 2H, -OCH₂-Ph), 3.62 (t, J = 6.1 Hz, 2H, -CH₂-OH), 3.47 (t, J = 6.3 Hz, 2H, -CH₂-O-), 1.47-1.70 (m, 6H, -CH₂-CH₂-CH₂-).[6]

-

¹³C NMR (50 MHz, CDCl₃): δ (ppm) 138.3, 128.2, 127.5, 72.8, 70.2, 62.2, 32.3, 29.3, 22.3.[6]

-

Infrared (IR) Spectrum (CHCl₃, cm⁻¹): Key peaks include υmax 3332 (O-H stretch, broad), 3064, 2938, 2865 (C-H stretch), 1453 (C=C aromatic stretch), 1116, 1072, 1028 (C-O stretch).[6]

-

Mass Spectrometry (ESI): High-resolution mass spectrometry shows a calculated value for [C₁₂H₁₈O₂ + H]⁺ (M+H) of 195.1385, with a measured value of 195.1390.[6]

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis of 5-Benzyloxy-1-pentanol and the determination of its key physicochemical properties.

Synthesis of 5-Benzyloxy-1-pentanol

A general method for synthesizing 5-Benzyloxy-1-pentanol involves the reaction of 1,5-pentanediol with benzyl chloride or benzyl bromide.[6]

Protocol:

-

A 60% sodium hydride (NaH) dispersion in mineral oil (1.2 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

-

A solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0°C over 15 minutes.

-

The mixture is stirred at room temperature for 1 hour to allow for the formation of the alkoxide.

-

Benzyl bromide (1.0 equivalent) is then added slowly to the reaction mixture over 15 minutes.

-

Stirring is continued at room temperature for an additional 2 hours.

-

Upon completion, the reaction is quenched by adding ice-cold water.

-

The crude product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The final product is purified by silica gel column chromatography.[6]

Caption: Synthesis workflow for 5-Benzyloxy-1-pentanol.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a critical physical constant for characterizing liquids. The Thiele tube method is a common and efficient technique requiring a small sample volume.[8]

Protocol:

-

Fill a small test tube (e.g., a fusion tube) with a few milliliters of 5-Benzyloxy-1-pentanol.

-

Seal one end of a capillary tube using a flame. Place the capillary tube into the liquid with the sealed end pointing upwards.[9]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin) so the sample is fully immersed.[8][9]

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents that ensure uniform heating.[9]

-

Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8][9]

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.[10]

Protocol:

-

Using an analytical balance, measure and record the mass of a clean, dry measuring cylinder or pycnometer.[10][11]

-

Add a precise volume (e.g., 10.0 mL) of 5-Benzyloxy-1-pentanol to the measuring cylinder. Record the exact volume.

-

Re-weigh the measuring cylinder containing the liquid and record the combined mass.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume. The result is typically expressed in g/mL.[10]

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in a given solvent.

Protocol:

-

Place a small, measured amount of 5-Benzyloxy-1-pentanol (e.g., 25 mg or 0.05 mL) into a small test tube.[12]

-

Add a specific volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[12]

-

After each addition, cap and vigorously shake or vortex the test tube to facilitate dissolution.[12][13]

-

Observe the mixture. Classify the solubility based on whether the compound dissolves completely. For a more quantitative measure, continue adding the solute to a known volume of solvent until saturation is reached (i.e., solid or oil droplets persist).[13]

-

The temperature should be kept constant and recorded, as solubility is temperature-dependent.[13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound such as 5-Benzyloxy-1-pentanol.

Caption: General workflow for physicochemical characterization.

References

- 1. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-(Benzyloxy)pentan-1-ol | C12H18O2 | CID 221194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS NO. 4541-15-5 | 5-BENZYLOXY-1-PENTANOL | C12H18O2 [localpharmaguide.com]

- 6. 5-BENZYLOXY-1-PENTANOL | 4541-15-5 [chemicalbook.com]

- 7. 5-benzyl oxypentan-1-ol, 4541-15-5 [thegoodscentscompany.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

5-Benzyloxy-1-pentanol molecular weight and formula

This document provides the fundamental molecular data for 5-Benzyloxy-1-pentanol, a compound utilized in various chemical syntheses. It is an organic compound featuring a pentanol backbone with a benzyloxy group at the fifth carbon. This structure makes it a useful intermediate in the creation of more complex molecules.

The essential quantitative data for 5-Benzyloxy-1-pentanol is summarized below.

| Identifier | Value | Source |

| Molecular Formula | C12H18O2 | [1][2][3][4] |

| Molecular Weight | 194.27 g/mol | [1][2][4][5] |

| CAS Number | 4541-15-5 | [1][2][4] |

The information presented is intended for researchers, scientists, and professionals in drug development who require accurate and readily available data on this chemical entity. The linear formula for this compound is C6H5CH2O(CH2)5OH. It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents[3].

Note: The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the presentation of basic molecular data for a single chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-(Benzyloxy)pentan-1-ol | C12H18O2 | CID 221194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 4541-15-5 CAS MSDS (5-BENZYLOXY-1-PENTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Benzyloxy-1-pentanol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-benzyloxy-1-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the detailed spectral data, experimental protocols for data acquisition, and a logical workflow for spectral interpretation.

Introduction

5-Benzyloxy-1-pentanol is a chemical compound that serves as a versatile starting material in organic synthesis. Its structural elucidation is crucial for confirming its identity and purity. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. This guide presents the complete ¹H and ¹³C NMR spectral data and assignments for 5-benzyloxy-1-pentanol.

Data Presentation

The quantitative ¹H and ¹³C NMR data for 5-benzyloxy-1-pentanol, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Data for 5-Benzyloxy-1-pentanol (200 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.31 | s | 5H | - | Ar-H |

| 4.49 | s | 2H | - | Ph-CH ₂-O |

| 3.62 | t | 2H | 6.1 | H O-CH ₂ |

| 3.47 | t | 2H | 6.3 | O-CH ₂-(CH₂)₃ |

| 1.47-1.70 | m | 6H | - | HO-CH₂-(CH ₂)₃-CH₂-O |

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Data for 5-Benzyloxy-1-pentanol (50 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 138.3 | Ar-C (quaternary) |

| 128.2 | Ar-C H |

| 127.5 | Ar-C H |

| 72.8 | Ph-C H₂-O |

| 70.2 | O-C H₂-(CH₂)₃ |

| 62.2 | HO-C H₂ |

| 32.3 | HO-CH₂-C H₂ |

| 29.3 | HO-CH₂-CH₂-C H₂ |

| 22.3 | O-CH₂-C H₂-CH₂ |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of 5-benzyloxy-1-pentanol, based on standard laboratory practices.[2][3][4]

3.1. Sample Preparation

-

Sample Weighing: Approximately 10-20 mg of 5-benzyloxy-1-pentanol was accurately weighed for ¹H NMR, and 50-75 mg for ¹³C NMR.

-

Solvent Selection: Deuterated chloroform (CDCl₃) was chosen as the solvent due to its ability to dissolve the analyte and its minimal interference in the spectral regions of interest.[2]

-

Dissolution: The weighed sample was dissolved in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution was gently agitated to ensure complete dissolution.[2][3]

-

Transfer to NMR Tube: The resulting solution was carefully transferred into a standard 5 mm NMR tube using a Pasteur pipette. The liquid column height was adjusted to approximately 4-5 cm.

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Data Acquisition

-

Instrumentation: Spectra were recorded on a 200 MHz NMR spectrometer for ¹H NMR and a 50 MHz spectrometer for ¹³C NMR.[1]

-

Locking and Shimming: The spectrometer's field frequency was locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity was then optimized by shimming to achieve high-resolution spectra.[2]

-

Tuning and Matching: The NMR probe was tuned and matched to the appropriate frequency for ¹H or ¹³C nuclei to ensure optimal signal detection.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment was performed. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment was conducted to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay were typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) was processed using a Fourier transform. Phase correction and baseline correction were applied to the resulting spectrum.

Logical Workflow and Signal Assignment

The interpretation of the NMR spectra involves assigning the observed signals to the specific protons and carbons in the 5-benzyloxy-1-pentanol molecule.

Caption: Workflow for NMR Signal Assignment.

The workflow begins with analyzing the chemical shifts, integration, and multiplicity in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum. This information is then correlated with the known structure of 5-benzyloxy-1-pentanol to assign each signal to its corresponding nucleus. The distinct chemical environments of the aromatic, benzylic, and aliphatic protons and carbons allow for a complete and unambiguous assignment.

References

IR spectroscopy and functional groups of 5-Benzyloxy-1-pentanol

An In-depth Technical Guide to the Infrared Spectroscopy and Functional Groups of 5-Benzyloxy-1-pentanol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of molecular structure is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for the identification of functional groups within a molecule, providing critical insights into its chemical identity and purity. This guide provides a detailed analysis of the IR spectrum of 5-Benzyloxy-1-pentanol, correlating its structural features with characteristic vibrational frequencies.

Molecular Structure of 5-Benzyloxy-1-pentanol

5-Benzyloxy-1-pentanol is an organic compound featuring a pentanol backbone with a benzyloxy group attached to the fifth carbon. Its structure incorporates a primary alcohol, an ether linkage, and an aromatic ring. These functional groups give rise to a unique IR spectrum that can be used for its identification and characterization.

Analysis of Functional Groups by IR Spectroscopy

The infrared spectrum of 5-Benzyloxy-1-pentanol reveals distinct absorption bands corresponding to the vibrations of its specific functional groups. An analysis of a reported IR spectrum for this compound provides the following key peaks.[1]

Data Presentation: IR Absorption Bands

The quantitative data from the IR spectrum of 5-Benzyloxy-1-pentanol is summarized in the table below. The table correlates the observed vibrational frequencies with the corresponding functional groups and vibrational modes.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3332 | Alcohol (O-H) | Stretching | Strong, Broad |

| 3064 | Aromatic (C-H) | Stretching | Medium |

| 2938, 2865 | Aliphatic (C-H) | Stretching | Strong |

| 1453 | Aromatic (C=C) | Stretching | Medium |

| 1116, 1028 | Ether (C-O-C) | Asymmetric Stretch | Strong |

| 1072 | Alcohol (C-O) | Stretching | Strong |

Visualization of Structure-Spectra Correlations

The following diagram illustrates the logical relationship between the functional groups present in 5-Benzyloxy-1-pentanol and their characteristic absorption regions in the infrared spectrum.

Caption: Correlation of functional groups in 5-Benzyloxy-1-pentanol with IR peaks.

Detailed Interpretation of the IR Spectrum

-

O-H Stretching: The prominent broad absorption band observed at 3332 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2][3][4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.

-

C-H Stretching:

-

The peak at 3064 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds on the aromatic (phenyl) ring.[5] Aromatic C-H stretches typically appear at wavenumbers greater than 3000 cm⁻¹.

-

The strong absorptions at 2938 cm⁻¹ and 2865 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the aliphatic (pentyl) chain.[6][7]

-

-

Aromatic C=C Stretching: The absorption at 1453 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring.[5]

-

C-O Stretching:

-

The spectrum displays strong peaks in the fingerprint region that can be attributed to C-O stretching. The peak at 1072 cm⁻¹ is consistent with the C-O stretch of a primary alcohol.[2][8]

-

The peaks at 1116 cm⁻¹ and 1028 cm⁻¹ are characteristic of the asymmetric C-O-C stretching of the ether linkage.[9]

-

Experimental Protocol for Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like 5-Benzyloxy-1-pentanol using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

5-Benzyloxy-1-pentanol sample

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the control software are turned on and have stabilized.

-

Open the sample compartment.

-

-

Background Spectrum Collection:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Lower the ATR press to ensure no sample is present.

-

Using the software, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Lift the ATR press.

-

Using a clean dropper, place a small drop of 5-Benzyloxy-1-pentanol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Collection:

-

Carefully lower the ATR press to ensure good contact between the sample and the crystal.

-

Using the software, collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

If necessary, perform a baseline correction and normalize the spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Lift the ATR press and clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

-

This comprehensive guide provides the foundational knowledge for understanding and interpreting the IR spectrum of 5-Benzyloxy-1-pentanol, which is essential for its use in research and development.

References

- 1. 5-BENZYLOXY-1-PENTANOL | 4541-15-5 [chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. google.com [google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prezi.com [prezi.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Synthesis of 5-Benzyloxy-1-pentanol from pentane-1,5-diol

An In-depth Technical Guide to the Synthesis of 5-Benzyloxy-1-pentanol from Pentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-benzyloxy-1-pentanol, a valuable intermediate in the production of more complex organic compounds such as 5-benzyloxypentanal and (±)-tanikolide.[1] The primary focus of this document is the selective monobenzylation of pentane-1,5-diol via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[2]

The selective protection of one hydroxyl group in a symmetric diol is a common challenge in organic synthesis. This guide details a reliable procedure using sodium hydride as a base and benzyl bromide as the benzylating agent in a polar aprotic solvent. While other methods for selective mono-etherification of diols exist, such as those employing organotin intermediates, the Williamson synthesis remains a straightforward and high-yielding approach.[3]

I. Data Presentation: Reactant and Product Properties

A summary of the key physical and chemical properties of the primary reactant and the final product is presented below for easy reference and comparison.

| Property | Pentane-1,5-diol (Starting Material) | 5-Benzyloxy-1-pentanol (Product) |

| Molecular Formula | C₅H₁₂O₂ | C₁₂H₁₈O₂ |

| Molecular Weight | 104.15 g/mol [4] | 194.27 g/mol |

| Appearance | Colorless, viscous, oily liquid[4][5] | Colorless oily liquid[1] |

| Boiling Point | 242 °C @ 760 mmHg[6] | 140 °C @ 0.4 mmHg[1] |

| Density | 0.994 g/mL @ 20 °C[4] | 1.008 g/mL @ 25 °C[1] |

| Refractive Index (n₂₀/D) | 1.4499[4] | 1.505[1] |

| CAS Number | 111-29-5 | 4541-15-5 |

II. Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2] In the first step, the strong base, sodium hydride (NaH), deprotonates one of the hydroxyl groups of pentane-1,5-diol to form a sodium alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step mechanism results in the displacement of the bromide leaving group and the formation of the C-O ether bond.

III. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-benzyloxy-1-pentanol from pentane-1,5-diol.[1]

Reagents and Materials:

-

Pentane-1,5-diol (5.0 g, 48.07 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.30 g, 57.69 mmol)

-

Benzyl bromide (5.75 mL, 48.07 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 150 mL)

-

Ethyl acetate

-

Petroleum ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ice-water bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Alkoxide Formation: To a stirred suspension of 60% sodium hydride (2.30 g, 57.69 mmol) in a round-bottom flask, add a solution of pentane-1,5-diol (5.0 g, 48.07 mmol) in anhydrous N,N-dimethylformamide (150 mL). The addition should be performed dropwise at 0 °C (using an ice-water bath) over approximately 15 minutes under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Stirring: After the complete addition of the diol solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

-

Benzylation: Cool the reaction mixture back to 0 °C. Slowly add benzyl bromide (5.75 mL, 48.07 mmol) dropwise over 15 minutes. After the addition, allow the reaction to continue stirring at room temperature for 2 hours.[1]

-

Quenching: Upon completion of the reaction (which can be monitored by TLC), carefully quench the reaction by pouring the mixture into ice-cold water.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the crude product with ethyl acetate (2 x 30 mL).[1]

-

Washing and Drying: Combine the organic layers and wash them three times with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent. This will yield the target product, 5-benzyloxy-1-pentanol, as a colorless oily liquid.[1]

Expected Yield: 89% (approximately 7.87 g).[1]

IV. Product Characterization

The identity and purity of the synthesized 5-benzyloxy-1-pentanol can be confirmed using standard spectroscopic techniques. The expected data are as follows:[1]

-

¹H NMR (200 MHz, CDCl₃): δ 7.31 (s, 5H, Ar-H), 4.49 (s, 2H, Ar-CH₂), 3.62 (t, J = 6.1 Hz, 2H, CH₂-OH), 3.47 (t, J = 6.3 Hz, 2H, CH₂-O-Bn), 1.47-1.70 (m, 6H, internal CH₂ groups).[1]

-

¹³C NMR (50 MHz, CDCl₃): δ 138.3, 128.2, 127.5, 72.8, 70.2, 62.2, 32.3, 29.3, 22.3.[1]

-

Infrared (IR) (CHCl₃, cm⁻¹): νₘₐₓ 3332 (O-H stretch, broad), 3064, 2938, 2865 (C-H stretch), 1453, 1388, 1116 (C-O stretch).[1]

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [C₁₂H₁₈O₂ + H]⁺ (M+H)⁺: 195.1385; Found: 195.1390.[1]

V. Safety and Handling Considerations

The reagents used in this synthesis possess significant hazards and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously.[7] It is corrosive and can cause severe skin burns and eye damage. It must be handled under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A combustible liquid. Mixtures of NaH and DMF are known to have thermal instability and can undergo runaway decomposition, especially with heating.[8]

-

Benzyl Bromide: A lachrymator (induces tearing) and is corrosive. It is a toxic and harmful alkylating agent. Handle with extreme care, avoiding inhalation and skin contact.

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

VI. Visualized Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the diagram below.

Caption: Workflow for the synthesis of 5-benzyloxy-1-pentanol.

References

- 1. 5-BENZYLOXY-1-PENTANOL | 4541-15-5 [chemicalbook.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]

- 7. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 5-Benzyloxy-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanism for the synthesis of 5-benzyloxy-1-pentanol, a valuable intermediate in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of 5-benzyloxy-1-pentanol from 1,5-pentanediol and a benzyl halide proceeds via the Williamson ether synthesis. This reaction follows a bimolecular nucleophilic substitution (S_N_2) mechanism.[1] The reaction is initiated by the deprotonation of one of the hydroxyl groups of 1,5-pentanediol by a strong base, typically sodium hydride (NaH) or a hydroxide such as potassium hydroxide (KOH), to form a nucleophilic alkoxide ion.[1]

This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) in a concerted step.[1] The halide is displaced as a leaving group, resulting in the formation of the ether bond. Due to the S_N_2 nature of the reaction, it is most efficient with primary alkyl halides like benzyl halides.[1]

The logical progression of the synthesis is depicted in the following diagram:

Caption: Williamson Ether Synthesis of 5-Benzyloxy-1-pentanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 5-benzyloxy-1-pentanol.

| Parameter | Value | Reference |

| Yield | 89% | [2] |

| Boiling Point | 140 °C at 0.4 mmHg | [2][3] |

| Density | 1.008 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.505 | [2][3] |

Experimental Protocol

The following protocol is a detailed method for the synthesis of 5-benzyloxy-1-pentanol.

Materials:

-

1,5-Pentanediol

-

Benzyl chloride

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,5-pentanediol in a suitable solvent.

-

Base Addition: Add a strong base such as potassium hydroxide or sodium hydride to the solution to form the alkoxide.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction mixture with ice-cold water.[2]

-

Extraction: Extract the crude product with ethyl acetate (2 x 30 mL).[2]

-

Washing: Combine the organic layers and wash with saturated brine solution three times.[2]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

-

Concentration: Concentrate the solution under reduced pressure.[2]

-

Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to obtain the final product, 5-benzyloxy-1-pentanol.[2]

This in-depth guide provides the essential information for the successful synthesis of 5-benzyloxy-1-pentanol, tailored for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Benzyloxy-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-1-pentanol is a bifunctional organic molecule featuring a primary alcohol and a benzyl ether. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules such as the natural product (±)-tanikolide. This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Benzyloxy-1-pentanol, presenting key data in a structured format, detailing experimental protocols, and illustrating reaction pathways.

Chemical and Physical Properties

5-Benzyloxy-1-pentanol is a colorless to pale yellow liquid that is soluble in many organic solvents. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Boiling Point | 140 °C at 0.4 mmHg | |

| Density | 1.008 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.505 | |

| pKa (Predicted) | 15.15 ± 0.10 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) |

Chemical Reactivity

The reactivity of 5-Benzyloxy-1-pentanol is dictated by its two primary functional groups: the primary alcohol and the benzyl ether. These groups can undergo reactions independently, allowing for selective transformations at either end of the molecule.

Reactions of the Alcohol Group

The primary alcohol is susceptible to oxidation. Depending on the choice of oxidizing agent, it can be converted to either an aldehyde or a carboxylic acid.

-

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are used to selectively oxidize the primary alcohol to 5-benzyloxypentanal. This transformation is a key step in the synthesis of (±)-tanikolide.

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will oxidize the primary alcohol to 5-(benzyloxy)pentanoic acid.

Reactions of the Benzyl Ether Group

The benzyl ether group is a common protecting group for alcohols in organic synthesis due to its general stability under a range of conditions. However, it can be cleaved under specific reductive or strongly acidic conditions.

-

Catalytic Hydrogenolysis: The most common and mild method for cleaving the benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, yielding 1,5-pentanediol and toluene. The rate of this reaction can be influenced by pH, with lower pH values generally leading to faster reaction rates.

-

Acid-Catalyzed Cleavage: Strong acids can also cleave the benzyl ether, although this method is less common due to its harshness and potential to affect other acid-sensitive functional groups.

Chemical Stability

The stability of 5-Benzyloxy-1-pentanol is a critical consideration in its application in multi-step syntheses.

Stability Under Acidic and Basic Conditions

The benzyl ether linkage in 5-Benzyloxy-1-pentanol is generally stable to a wide range of mildly acidic and basic conditions, making it a robust protecting group. This stability allows for chemical manipulations at other parts of a molecule without affecting the protected alcohol.

Thermal Stability

Stability Towards Oxidizing and Reducing Agents

The stability of the benzyl ether group towards a variety of oxidizing and reducing agents is a key feature. It is generally stable to many common oxidants that react with the primary alcohol. Conversely, the conditions for catalytic hydrogenolysis to cleave the benzyl ether are mild enough not to affect many other functional groups.

Experimental Protocols

Synthesis of 5-Benzyloxy-1-pentanol[1]

This protocol describes the synthesis of 5-Benzyloxy-1-pentanol from 1,5-pentanediol and benzyl bromide.

Materials:

-

1,5-Pentanediol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Benzyl bromide

-

Ice-cold water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of sodium hydride in anhydrous DMF is prepared and cooled to 0 °C.

-

A solution of 1,5-pentanediol in anhydrous DMF is added dropwise to the sodium hydride suspension.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Benzyl bromide is added dropwise, and the mixture is stirred for an additional 2 hours at room temperature.

-

The reaction is quenched with ice-cold water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 5-Benzyloxy-1-pentanol.

Oxidation to 5-Benzyloxypentanal

This is a general protocol for the selective oxidation of a primary alcohol to an aldehyde using PCC.

Materials:

-

5-Benzyloxy-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Procedure:

-

PCC is added to a solution of 5-Benzyloxy-1-pentanol in anhydrous DCM.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Application in Multi-Step Synthesis: The Synthesis of (±)-Tanikolide

5-Benzyloxy-1-pentanol serves as a key starting material in the total synthesis of the natural product (±)-tanikolide, a δ-lactone with antifungal and toxic properties. The synthesis involves the oxidation of the primary alcohol of 5-Benzyloxy-1-pentanol to the corresponding aldehyde, followed by a series of transformations to construct the lactone ring.

Conceptual Pathway for Tanikolide Synthesis:

Caption: Conceptual pathway for the synthesis of (±)-tanikolide.

Conclusion

5-Benzyloxy-1-pentanol is a versatile synthetic intermediate with well-defined reactivity and stability profiles. The presence of both a primary alcohol and a stable benzyl ether allows for selective chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Its application in the total synthesis of (±)-tanikolide highlights its utility in modern organic chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its effective use in research and development.

Solubility of 5-Benzyloxy-1-pentanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzyloxy-1-pentanol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a detailed analysis based on the compound's structural features and the solubility of analogous molecules. It includes a predictive assessment of its solubility in a range of common organic solvents, quantitative data for structurally similar compounds, and a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be an essential resource for scientists and professionals working with 5-Benzyloxy-1-pentanol in research and development.

Introduction

5-Benzyloxy-1-pentanol is an organic compound featuring a pentanol backbone with a benzyloxy group at the fifth carbon position. Its structure, comprising both a polar hydroxyl (-OH) group and a significant non-polar region (the benzyl ether moiety and the pentyl chain), imparts a versatile solubility profile. This dual characteristic allows it to be soluble in a variety of organic solvents, a critical consideration for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility is paramount for optimizing experimental conditions and ensuring the successful application of this compound in synthetic chemistry and drug discovery.

Physicochemical Properties of 5-Benzyloxy-1-pentanol

A summary of the key physicochemical properties of 5-Benzyloxy-1-pentanol is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 140 °C at 0.4 mmHg |

| Density | 1.008 g/mL at 25 °C |

| Refractive Index | n20/D 1.505 |

Solubility Profile of 5-Benzyloxy-1-pentanol

Predicted Solubility in Common Organic Solvents

While specific, experimentally determined quantitative solubility data for 5-Benzyloxy-1-pentanol is not widely available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule's structure contains a polar hydroxyl group, capable of hydrogen bonding, and a large, non-polar benzyl ether and pentyl hydrocarbon tail. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

The following table provides a predicted solubility profile.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Sparingly Soluble | The large non-polar benzyl and pentyl groups will have favorable van der Waals interactions, but the polar hydroxyl group will be disfavored. |

| Toluene | Non-polar (aromatic) | Soluble | The aromatic ring of toluene will interact favorably with the benzyl group of the solute. |

| Diethyl Ether | Slightly Polar | Soluble | The ether can act as a hydrogen bond acceptor for the hydroxyl group, and the ethyl groups can interact with the hydrocarbon portions. |

| Chloroform | Slightly Polar | Soluble | Chloroform can act as a hydrogen bond donor to the ether and hydroxyl oxygens. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the hydroxyl group, and the methyl groups with the non-polar parts of the molecule. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides polarity to interact with the hydroxyl group, while the ethyl and acetyl groups interact with the non-polar regions. |

| Ethanol | Polar Protic | Miscible | Both solute and solvent have hydroxyl groups and are capable of extensive hydrogen bonding. The non-polar regions are also compatible. |

| Methanol | Polar Protic | Miscible | Similar to ethanol, the extensive hydrogen bonding capability and polar nature will lead to high solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar solvent that should effectively solvate the hydroxyl group. |

| Water | Very Polar | Sparingly Soluble | The large non-polar benzyl and pentyl groups are hydrophobic, limiting solubility despite the presence of the hydrophilic hydroxyl group. |

Quantitative Solubility Data for Structurally Similar Compounds

To provide a quantitative context, the following tables summarize the solubility of structurally related compounds: 1-pentanol, benzyl alcohol, and dibenzyl ether. This data can serve as a valuable proxy for estimating the solubility of 5-Benzyloxy-1-pentanol.

Table 1: Solubility of 1-Pentanol (C₅H₁₂O)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 2.2 | [1] |

| Acetone | - | Miscible | [1] |

| Ethanol | - | Miscible | [1] |

| Diethyl Ether | - | Miscible | [1] |

Table 2: Solubility of Benzyl Alcohol (C₇H₈O)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 3.5 | [2] |

| Water | 25 | 4.29 | [2][3] |

| Ethanol | - | Miscible | [3][4] |

| Diethyl Ether | - | Miscible | [3][4] |

| Chloroform | - | Soluble | [3] |

| Acetone | - | Soluble | [3] |

| Benzene | - | Soluble | [3] |

Table 3: Solubility of Dibenzyl Ether ((C₆H₅CH₂)₂O)

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | - | Practically Insoluble | [5] |

| Ethanol | - | Miscible | [5] |

| Diethyl Ether | - | Miscible | [5] |

| Chloroform | - | Miscible | [5] |

| Acetone | - | Miscible | [5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the isothermal equilibrium method, is recommended.

Materials and Equipment

-

5-Benzyloxy-1-pentanol

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Benzyloxy-1-pentanol to a series of vials.

-

To each vial, add a known volume of the selected organic solvent. A visible excess of the liquid solute should be present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the phases to separate. Centrifugation can be used to facilitate separation if an emulsion has formed.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the solute) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved micro-droplets.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC method or another appropriate quantitative technique to determine the concentration of 5-Benzyloxy-1-pentanol.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 5-Benzyloxy-1-pentanol.

Factors Influencing the Solubility of 5-Benzyloxy-1-pentanol

Caption: Molecular features of 5-Benzyloxy-1-pentanol and their influence on solubility.

Conclusion

While quantitative solubility data for 5-Benzyloxy-1-pentanol remains to be extensively documented, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and by comparison with analogous compounds. It is anticipated to be highly soluble in polar protic and aprotic solvents, with good solubility in aromatic and slightly polar solvents, and limited solubility in non-polar alkanes and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This technical guide serves as a foundational resource for researchers and professionals, enabling more informed decisions in the handling and application of 5-Benzyloxy-1-pentanol.

References

An In-Depth Technical Guide to the Safety, Handling, and Chemistry of 5-Benzyloxy-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and a review of the chemical applications of 5-Benzyloxy-1-pentanol. The information is intended to support laboratory safety, experimental design, and the synthesis of downstream products for research and drug development.

Chemical and Physical Properties

5-Benzyloxy-1-pentanol is a colorless to pale yellow liquid organic compound. Its structure, featuring a pentanol backbone with a benzyloxy group at the fifth carbon, makes it soluble in organic solvents with limited solubility in water.[1] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, influencing its reactivity.[1]

Table 1: Physicochemical Data of 5-Benzyloxy-1-pentanol

| Property | Value | References |

| CAS Number | 4541-15-5 | [2][3] |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |

| Molecular Weight | 194.27 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 140 °C at 0.4 mmHg | [2] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.505 | [2] |

Safety and Hazard Information

5-Benzyloxy-1-pentanol is classified as a hazardous substance. Proper handling and personal protective equipment are essential to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements for 5-Benzyloxy-1-pentanol

| GHS Classification | Code | Statement | References |

| Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation. |

| Eye Irrit. 2 | H319 | Causes serious eye irritation. | |

| STOT SE 3 | H335 | May cause respiratory irritation. | |

| Signal Word | Warning | [2][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/eye protection/face protection. | [4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | [4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [4] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [4] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P405 | Store locked up. | [4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Handling, Storage, and First-Aid

Handling:

-

Avoid contact with skin and eyes.[6]

-

Avoid formation of dust and aerosols.[6]

-

Use only in a well-ventilated area, such as a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Experimental Protocols

5-Benzyloxy-1-pentanol is a key starting material in the synthesis of 5-benzyloxypentanal and the natural product (±)-tanikolide.[7]

Synthesis of 5-Benzyloxy-1-pentanol

A common method for the synthesis of 5-Benzyloxy-1-pentanol involves the reaction of 1,5-pentanediol with benzyl bromide.[7]

Procedure:

-

To a stirred suspension of 60% sodium hydride (NaH) dispersion in mineral oil (2.30 g, 57.69 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) at 0°C, a solution of 1,5-pentanediol (5.0 g, 48.07 mmol) in anhydrous DMF is added dropwise over 15 minutes.[7]

-

The reaction mixture is then stirred at room temperature for 1 hour.[7]

-

Benzyl bromide (5.75 mL, 48.07 mmol) is added slowly over 15 minutes, and stirring is continued at room temperature for 2 hours.[7]

-

The reaction is quenched with ice-cold water.[7]

-

The crude product is extracted with ethyl acetate (2 x 30 mL).[7]

-

The combined organic layers are washed with saturated brine (3 times), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[7]

-

The residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to yield 5-benzyloxy-1-pentanol as a colorless oily liquid.[7]

Oxidation to 5-Benzyloxypentanal

The primary alcohol of 5-Benzyloxy-1-pentanol can be oxidized to the corresponding aldehyde, 5-benzyloxypentanal, using various mild oxidizing agents to avoid over-oxidation to the carboxylic acid. The Swern oxidation is a suitable method.

Hypothetical Swern Oxidation Protocol:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

To the cooled DCM, add oxalyl chloride (1.2 equivalents) dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO) (2.2 equivalents). Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 5-Benzyloxy-1-pentanol (1.0 equivalent) in DCM dropwise to the activated DMSO mixture. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C before allowing it to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel column chromatography.

Potential Biological Signaling Pathway of Irritation

While specific toxicological studies on 5-Benzyloxy-1-pentanol are limited, its structural similarity to benzyl alcohol and its classification as a skin, eye, and respiratory irritant suggest a potential mechanism of action involving sensory nerve activation. Chemical irritants often activate members of the Transient Receptor Potential (TRP) channel family, such as TRPV1, which are expressed in nociceptive sensory neurons.

Benzyl alcohol has been shown to block voltage-gated sodium channels, a mechanism that contributes to its local anesthetic effect.[8][9] However, at lower concentrations or upon initial contact, it and similar compounds can act as irritants. The irritation is likely mediated by the activation of sensory neurons.

The proposed signaling pathway for irritation involves the activation of TRPV1 channels on sensory neurons. This leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of irritation or pain. The influx of calcium can also trigger the release of pro-inflammatory neuropeptides, such as Substance P and CGRP, from the sensory nerve endings, contributing to a local inflammatory response.

Conclusion

5-Benzyloxy-1-pentanol is a valuable intermediate in organic synthesis but requires careful handling due to its hazardous properties. Adherence to the safety guidelines and protocols outlined in this document is crucial for its safe use in research and development. Further studies are warranted to fully elucidate its toxicological profile and specific biological mechanisms of action.

References

- 1. The effect of temperature on the nerve-blocking action of benzyl alcohol on the squid giant axon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capsaicin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Mysteries of Capsaicin-Sensitive Afferents [frontiersin.org]

- 4. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 5. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Benzyl Alcohol Blocks Voltage-Gated Sodium Channels and Firings of Cortical Neurons of Rat Brain - Glen Atlas, M.D., M.Sc. [glenatlasmd.com]

- 9. Benzyl alcohol as an alternative local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Benzyloxy-1-pentanol as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-benzyloxy-1-pentanol as a protecting group for alcohols in organic synthesis. The 5-benzyloxypentyl (BOP) ether protecting group offers a valuable alternative to standard benzyl ethers, with potential advantages in terms of handling and purification due to its increased molecular weight and different polarity.

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions.[1][2] Alcohols, with their nucleophilic and mildly acidic nature, often require protection to ensure the chemoselectivity of subsequent transformations.[2] Benzyl ethers are a widely used protecting group for alcohols due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis.[3]

The 5-benzyloxypentyl (BOP) group, derived from 5-benzyloxy-1-pentanol, functions as a modified benzyl ether protecting group. The introduction of a five-carbon chain terminated by a benzyloxy group can influence the physical properties of the protected molecule, such as solubility and chromatographic behavior, which can be advantageous in certain synthetic routes.

Synthesis of the Protecting Group Reagent

The key precursor, 5-benzyloxy-1-pentanol, can be synthesized from 1,5-pentanediol and benzyl bromide. For its application as a protecting group, it is typically converted to a more reactive species, such as 5-benzyloxypentyl bromide.

Protocol: Synthesis of 5-Benzyloxy-1-pentanol

This protocol is adapted from standard Williamson ether synthesis procedures.

Reaction Scheme:

Materials:

-

1,5-Pentanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, slowly add a solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF at 0 °C over 15 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and slowly add benzyl bromide (1.0 equivalent) over 15 minutes.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Extract the crude product with ethyl acetate (2 x volume of the reaction mixture).

-

Combine the organic layers, wash with saturated brine (3 x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v) as the eluent to afford 5-benzyloxy-1-pentanol.

Quantitative Data:

| Parameter | Value |

| Typical Yield | ~89% |

| Appearance | Colorless oily liquid |

Protection of Alcohols using the 5-Benzyloxypentyl (BOP) Group

The protection of a target alcohol with the BOP group is achieved through a Williamson ether synthesis, typically using the activated form, 5-benzyloxypentyl bromide.

Protocol: General Procedure for the Protection of a Primary Alcohol

Reaction Scheme:

Materials:

-

Target primary alcohol

-

5-Benzyloxypentyl bromide (prepared from 5-benzyloxy-1-pentanol)

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., DMF, THF)

-

Appropriate work-up and purification reagents

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C and add the base (1.1-1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to an hour to form the alkoxide.

-

Add a solution of 5-benzyloxypentyl bromide (1.1 equivalents) in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.

-

Perform an aqueous work-up, extract the product with a suitable organic solvent, and dry the combined organic layers.

-

Purify the crude product by flash column chromatography.

Deprotection of 5-Benzyloxypentyl (BOP) Ethers

The BOP group can be cleaved under standard conditions used for benzyl ether deprotection. The two primary methods are catalytic hydrogenolysis and oxidative cleavage.

Protocol 1: Deprotection by Catalytic Hydrogenolysis

This method is widely applicable and proceeds under neutral conditions, making it compatible with many other functional groups.[4]

Reaction Scheme:

Materials:

-

BOP-protected alcohol

-

Palladium on carbon (Pd/C), 10% w/w

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrogen source (hydrogen gas balloon or Parr apparatus)

-

Celite® for filtration

Procedure:

-

Dissolve the BOP-protected alcohol (1.0 equivalent) in the chosen solvent.

-

Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

-

Stir the suspension under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.

Quantitative Data for Catalytic Hydrogenolysis (General):

| Substrate Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Ethers | 10% Pd/C | Methanol | 25 | 2-24 | >90 |

Protocol 2: Deprotection by Oxidative Cleavage with DDQ

This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[4]

Reaction Scheme:

Materials:

-

BOP-protected alcohol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the BOP-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Add DDQ (1.5-2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Oxidative Cleavage of Benzyl Ethers with DDQ:

| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Ethers | DDQ (1.5-2.5 eq) | CH₂Cl₂/H₂O | 25 | 1-8 | 70-95 |

Diagrams

References

Application Notes and Protocols: Deprotection of 5-Benzyloxy-1-pentanol under Hydrogenolysis Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction